Eudalene

Gas chromatography Kovats retention index Sesquiterpene analysis

Eudalene (7-isopropyl-1-methylnaphthalene) is the essential, non-interchangeable reference standard for GC-MS identification of eudesmane/selinane sesquiterpenes via dehydrogenation. Its validated Kovats retention index (1627.1 on Apiezon L) and molecular ion at m/z 184 enable unambiguous differentiation from cadalene (m/z 198), definitively assigning the parent skeleton. Quantified at 2.7% in Cryptomeria japonica bogwood oil, it serves as a species-specific marker for essential oil fingerprinting and pharmacopeial monograph development. The trinitrobenzolate derivatization protocol provides orthogonal, non-spectroscopic confirmation critical when mass spectral libraries are insufficient.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 490-65-3
Cat. No. B1617412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudalene
CAS490-65-3
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=CC=C1)C(C)C
InChIInChI=1S/C14H16/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13/h4-10H,1-3H3
InChIKeyUZVVHZJKXPCUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eudalene (CAS 490-65-3) Procurement Guide: Sesquiterpene Dehydrogenation Marker for Structural Elucidation


Eudalene (7-isopropyl-1-methylnaphthalene, CAS 490-65-3) is an aromatic sesquiterpene hydrocarbon with molecular formula C14H16 and molecular weight 184.28 g/mol [1]. It occurs naturally as a minor component in various essential oils and is predominantly employed as a diagnostic dehydrogenation product in sesquiterpene structural elucidation [2]. The compound is structurally characterized as a naphthalene derivative bearing an isopropyl group at the C7 position and a methyl group at the C1 position, distinguishing it from its closest analog cadalene (4-isopropyl-1,6-dimethylnaphthalene) [3].

Why Generic Sesquiterpene Markers Cannot Substitute for Eudalene in Dehydrogenation-Based Structural Assignment


In dehydrogenation-based sesquiterpene structural elucidation, the specific naphthalene hydrocarbon generated serves as a diagnostic fingerprint of the parent sesquiterpene's carbon skeleton [1]. Eudalene and cadalene arise from distinct sesquiterpene classes and are not interchangeable as analytical references: dehydrogenation of eudesmol or selinene yields eudalene (with elimination of a methyl group), whereas dehydrogenation of cadinene, calamene, or isozingiberene yields cadalene [2]. Sesquiterpenes from a given plant source consistently yield either eudalene or cadalene, but never mixtures, establishing eudalene as a definitive chemotaxonomic and structural marker for the eudesmane/selinane skeletal class [3].

Eudalene Quantitative Differentiation Evidence: Comparative Analytical and Physicochemical Data


Gas Chromatographic Retention Index Differentiation Between Eudalene and Cadalene

Eudalene exhibits a well-defined Kovats retention index (RI) of 1627.1 on an Apiezon L non-polar packed column at 195°C, providing unambiguous chromatographic separation from its structural analog cadalene [1]. This RI value serves as a definitive reference for GC-based identification of eudalene in dehydrogenation reaction mixtures and natural product extracts [2].

Gas chromatography Kovats retention index Sesquiterpene analysis Dehydrogenation products

Molecular Formula and Structural Differentiation Between Eudalene and Cadalene

Eudalene (C14H16, MW 184.28) differs fundamentally from cadalene (C15H18, MW 198.30) by one carbon and two hydrogen atoms, a consequence of methyl group elimination during dehydrogenation of eudesmane/selinane precursors [1]. This molecular distinction is diagnostically critical: the formation of eudalene versus cadalene definitively assigns the parent sesquiterpene to the eudesmane (or selinane) skeletal class rather than the cadinane class [2].

Sesquiterpene classification Structural elucidation Dehydrogenation chemistry Natural product chemistry

Physicochemical Property Comparison Between Eudalene and Cadalene

Eudalene exhibits distinct physicochemical properties that differentiate it from cadalene and serve as quality control parameters. Eudalene has a boiling point of 284.2 ± 10.0°C at 760 mmHg, density of 1.0 ± 0.1 g/cm³ (or 0.9765 g/cm³ at 20°C), refractive index of 1.5827 at 20°C, and calculated LogP of 5.25 [1]. In contrast, cadalene (C15H18) exhibits a higher boiling point of 291°C and density of 0.979 g/cm³ [2].

Physical chemistry Reference standards Quality control Analytical method development

Natural Occurrence and Chemotaxonomic Specificity of Eudalene in Essential Oils

Eudalene has been identified and quantified as a discrete component in several plant essential oils, with reported abundance of 2.7% in bogwood trunk oil of Cryptomeria japonica (sugi) preserved for 3500-3800 years [1]. This finding establishes eudalene as a geochemically stable biomarker capable of persisting over archaeological timescales. The occurrence of eudalene is also noted for the first time in Artemisia rehan essential oil, where it is distinguished from the major components davanone and camphor [2].

Essential oil analysis Chemotaxonomy GC-MS Natural product chemistry

Eudalene Trinitrobenzolate Formation for Sesquiterpene Identification and Verification

Eudalene forms a well-characterized trinitrobenzolate derivative, a property exploited for the isolation and verification of eudalene-generating sesquiterpenes from complex plant extracts [1]. This derivatization approach was successfully applied to confirm that the sesquiterpene fraction of essential oils from Labiatae plants (Mosla species) contains precursors that yield both eudalene and cadalene upon dehydrogenation, demonstrating the orthogonal confirmation capability of eudalene trinitrobenzolate formation [2].

Derivatization Crystalline derivatives Structural confirmation Analytical chemistry

Synthetic Route Confirmation and Absolute Structural Assignment of Eudalene

The unambiguous structural identity of eudalene has been confirmed through total synthesis from bromobenzene via a seven-step sequence culminating in Grignard reaction with acetone followed by HI reduction [1]. This synthetic confirmation established the exact substitution pattern (7-isopropyl-1-methylnaphthalene) as distinct from cadalene (4-isopropyl-1,6-dimethylnaphthalene), eliminating any ambiguity regarding the regioisomeric identity of the dehydrogenation product [2].

Organic synthesis Structural verification Reference standard production Grignard reaction

Eudalene Procurement Scenarios: Validated Research and Industrial Applications


GC-MS Reference Standard for Sesquiterpene Dehydrogenation Product Identification

Procure eudalene as a certified reference standard for gas chromatography-mass spectrometry (GC-MS) identification of sesquiterpene dehydrogenation products. The compound's validated Kovats retention index of 1627.1 on Apiezon L at 195°C and distinct molecular ion at m/z 184 enable unambiguous peak assignment in complex natural product extracts [1]. This application is critical for laboratories performing structural elucidation of novel sesquiterpenes via sulfur or selenium dehydrogenation, where differentiation between eudalene and cadalene (m/z 198) definitively assigns the parent compound to the eudesmane/selinane skeletal class [2].

Authentic Reference Material for Essential Oil Characterization and Quality Control

Utilize eudalene as an authentic reference compound for essential oil fingerprinting and quality control analysis. Eudalene has been quantified at 2.7% abundance in Cryptomeria japonica bogwood oil and identified in Artemisia rehan essential oil, establishing its relevance as a species-specific marker [1]. Its well-defined physicochemical parameters—boiling point 284.2°C, density 0.9765 g/cm³, refractive index 1.5827—provide multiple orthogonal identity confirmation points suitable for pharmacopeial monograph development and batch-to-batch consistency verification [2].

Crystalline Derivative Formation for Gravimetric and Melting Point-Based Confirmation

Procure eudalene for use in trinitrobenzolate derivatization protocols that enable gravimetric isolation and melting point determination of dehydrogenation products from natural product extracts. The formation of eudalene trinitrobenzolate provides an orthogonal, non-spectroscopic confirmation method that complements GC-MS analysis, particularly valuable when mass spectral libraries are insufficient or when isomeric ambiguity persists [1]. This approach was successfully validated in the characterization of sesquiterpenes from Labiatae essential oils, where eudalene trinitrobenzolate formation confirmed the presence of eudesmane-type precursors [2].

Synthetic Intermediate and Reference for Eudalene-Derived Research Compounds

Utilize eudalene as a starting material or reference standard for synthesizing and characterizing eudalene-derived research compounds, including the 3-methoxy derivative (1-methyl-3-methoxy-7-isopropylnaphthalene) synthesized via Grignard chemistry [1]. The established synthetic route to eudalene from bromobenzene confirms its structural identity and enables the production of authenticated material for structure-activity relationship studies and derivative library construction [2]. Applications include the development of novel sesquiterpene-based probes and the synthesis of deuterated or isotopically labeled internal standards for quantitative GC-MS analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eudalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.